1-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}azepane oxalate
Overview
Description
1-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}azepane oxalate is a useful research compound. Its molecular formula is C22H35NO6 and its molecular weight is 409.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.24643784 g/mol and the complexity rating of the compound is 377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chiral Synthesis and Catalysis
Research on diastereoselective aldol condensation with chiral synthons derived from norephedrine highlights the importance of similar compounds in producing enantiomerically pure derivatives. These processes are crucial for synthesizing 2-aminomethyl-1,3-propanediol derivatives, which have applications in medicinal chemistry and drug development (García-Valverde et al., 1999).
Environmental Biodegradation
Studies on the biodegradation of gasoline oxygenates, including methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), by propane-oxidizing bacteria demonstrate the environmental relevance of tert-butyl compounds. These findings are crucial for understanding how similar structures might behave in natural settings and their potential impact on bioremediation strategies (Steffan et al., 1997).
Organic Synthesis and Chemistry
Research involving the enantioselective reductive coupling of 1,3-enynes to glyoxalates mediated by hydrogen demonstrates the utility of similar compounds in organic synthesis. This process is essential for creating β,γ-unsaturated α-hydroxy esters, indicating potential applications in synthesizing complex organic molecules (Hong et al., 2007).
Photochemical Applications
The photochemical and thermal rearrangement of oxaziridines, including studies on stereoelectronic control theory, underscores the significance of similar compounds in photochemistry. These insights are invaluable for designing photoresponsive materials and understanding the mechanistic aspects of photoinduced transformations (Lattes et al., 1982).
Microbial Degradation and Environmental Fate
Investigations into the microbial degradation and environmental fate of MTBE and related fuel oxygenates reveal the ecological implications of tert-butyl compounds. Understanding the biodegradation pathways of these substances is crucial for assessing their environmental impact and developing strategies to mitigate pollution (Fayolle et al., 2001).
Properties
IUPAC Name |
1-[2-[2-(2-tert-butylphenoxy)ethoxy]ethyl]azepane;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO2.C2H2O4/c1-20(2,3)18-10-6-7-11-19(18)23-17-16-22-15-14-21-12-8-4-5-9-13-21;3-1(4)2(5)6/h6-7,10-11H,4-5,8-9,12-17H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYFDSDCPUDQNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCOCCN2CCCCCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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